molecular formula C8H4ClN3 B1365194 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile CAS No. 401567-00-8

2-Chloro-1H-benzo[d]imidazole-5-carbonitrile

Cat. No.: B1365194
CAS No.: 401567-00-8
M. Wt: 177.59 g/mol
InChI Key: WDWQXEUJKGYNPZ-UHFFFAOYSA-N
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Description

2-Chloro-1H-benzo[d]imidazole-5-carbonitrile is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a chlorine atom at the 2-position and a cyano group at the 5-position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile typically involves the cyclization of 3,4-diaminobenzonitrile with appropriate reagents. One common method includes the reaction of 3,4-diaminobenzonitrile with bis(trichloromethyl)carbonate in the presence of pyridine and tetrahydrofuran under ice-cooling conditions. The reaction mixture is then stirred at room temperature for 18 hours, followed by the addition of dilute hydrochloric acid and extraction with ethyl acetate. The product is purified by silica gel chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1H-benzo[d]imidazole-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1H-benzo[d]imidazole-5-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antitumor and antimicrobial activities.

    Industry: Utilized in the production of various industrial chemicals and materials

Comparison with Similar Compounds

2-Chloro-1H-benzo[d]imidazole-5-carbonitrile can be compared with other benzimidazole derivatives, such as:

    2-Amino-1H-benzo[d]imidazole-5-carbonitrile: Similar structure but with an amino group instead of a chlorine atom.

    2-Methyl-1H-benzo[d]imidazole-5-carbonitrile: Contains a methyl group at the 2-position instead of a chlorine atom.

    2-Phenyl-1H-benzo[d]imidazole-5-carbonitrile: Features a phenyl group at the 2-position instead of a chlorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .

Properties

IUPAC Name

2-chloro-3H-benzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWQXEUJKGYNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471024
Record name 2-Chloro-1H-benzimidazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401567-00-8
Record name 2-Chloro-1H-benzimidazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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